N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine
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Overview
Description
N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their broad pharmacological activities, including antitumor, antifungal, and antiviral properties .
Preparation Methods
The synthesis of N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the reaction of 6-phenyl-4-(trifluoromethyl)pyrimidine-2-amine with glycine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur at the pyrimidine ring, where different substituents can be introduced using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of tumor cell proliferation and other biological effects . The molecular targets and pathways involved include ubiquitin-specific protease 7 (USP7) and other key proteins .
Comparison with Similar Compounds
N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine can be compared with other similar compounds, such as:
N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine: This compound has a similar structure but with a fluorophenyl group instead of a phenyl group.
Trifluoromethyl-substituted pyrimidine derivatives: These compounds also contain trifluoromethyl groups and exhibit similar biological activities.
Properties
Molecular Formula |
C13H10F3N3O2 |
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Molecular Weight |
297.23 g/mol |
IUPAC Name |
2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)10-6-9(8-4-2-1-3-5-8)18-12(19-10)17-7-11(20)21/h1-6H,7H2,(H,20,21)(H,17,18,19) |
InChI Key |
RQLUHWZOBMWUCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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